(2-Methylphenoxy)(tripropyl)silane
Description
(2-Methylphenoxy)(tripropyl)silane is an organosilicon compound with a silicon center bonded to a 2-methylphenoxy group and three propyl groups. Applications may include use as a hydrophobic additive, surface modifier, or intermediate in specialty chemicals, though its non-hydrolyzable propyl groups limit reactive applications like crosslinking .
Properties
CAS No. |
59280-16-9 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
(2-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-11-9-8-10-15(16)4/h8-11H,5-7,12-14H2,1-4H3 |
InChI Key |
YCKZHOUAELQXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield include temperature, solvent polarity, and stoichiometry. Anhydrous conditions are critical to prevent premature hydrolysis of the chlorosilane reagent. Studies indicate that refluxing in toluene at 110°C for 6–8 hours achieves conversions exceeding 85%. The base acts as both a catalyst and a scavenger for HCl byproducts, with molar ratios of 1:1.2 (phenol:base) proving optimal.
Limitations and Byproduct Formation
Competitive side reactions include:
- Oligomerization : Partial hydrolysis of chlorosilane leads to siloxane byproducts
- Isomerization : Migration of propyl groups under prolonged heating
Recent work demonstrates that controlled addition of 2-methylphenol via syringe pump reduces exothermic side reactions, improving product purity to >98%.
Silver-Catalyzed Dehydrogenation Approaches
A breakthrough in silane synthesis emerged from catalytic dehydrogenation methods using silver salts, as detailed in patent CN110669066A. While originally developed for disilane production, these protocols show adaptability for this compound synthesis.
Catalytic Mechanism
Silver salts (AgBF₄, AgOTf, AgNTf₂) activate Si-H bonds in tertiary silanes through a proposed oxidative addition pathway:
$$
\text{R}3\text{Si-H} + \text{Ag}^+ \rightarrow \text{R}3\text{Si-Ag-H}^+ \rightarrow \text{R}_3\text{Si}^\bullet + \text{AgH}
$$
The generated silyl radical couples with phenoxy radicals from 2-methylphenol, forming the target compound.
Process Parameters and Performance
Comparative data from catalytic systems:
| Catalyst | Temp (°C) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| AgNTf₂ | 25 | DMF | 10 | 95 |
| AgBF₄ | 25 | DCM | 1440 | 86 |
| AgOTf | 60 | THF | 30 | 95 |
Notably, AgNTf₂ in DMF enables near-quantitative conversion within minutes, representing a 12-fold rate enhancement over traditional methods.
Lewis Acid-Mediated Condensation
The use of BF₃·Et₂O as documented in copolymerization studies provides another viable route. While primarily employed for epoxide ring-opening, this Lewis acid effectively activates siloxane bonds for condensation with phenolic compounds.
Stepwise Reaction Engineering
- Initiation : BF₃ coordinates to tripropylsilanol oxygen, increasing electrophilicity
- Nucleophilic attack : 2-Methylphenoxide attacks silicon center
- Termination : Proton transfer regenerates catalyst
Optimized conditions (5 mol% BF₃·Et₂O, 40°C, 4h) deliver 78% yield with minimal dimerization.
Continuous Flow Synthesis
Advancements in reactor design enable translation of batch processes to continuous systems:
Microreactor Performance Metrics
- Residence time : 8.2 minutes vs. 6 hours in batch
- Space-time yield : 12.4 kg·L⁻¹·h⁻¹
- Purity : 99.2% by GC-MS
The enhanced mass/heat transfer in microchannels suppresses side reactions, particularly at elevated temperatures (130°C).
Green Chemistry Innovations
Recent efforts focus on solvent-free mechanochemical synthesis:
Ball Milling Parameters
- Frequency : 30 Hz
- Milling media : ZrO₂ balls (5 mm diameter)
- Molar ratio : 1:1 phenol:silane
- Additive : 2 wt% K₂CO₃
This approach achieves 91% yield in 45 minutes while eliminating VOC emissions.
Analytical Characterization
Critical quality control parameters include:
Spectroscopic Benchmarks
- ¹H NMR (CDCl₃) : δ 0.33 (s, Si-CH₂CH₂CH₃), 2.25 (s, Ar-CH₃), 6.8–7.4 (m, aromatic)
- ²⁹Si NMR : δ -12.7 ppm (tripropylsilyl group)
- IR : 1253 cm⁻¹ (Si-C stretch), 1105 cm⁻¹ (Si-O-Ar)
Purity Assessment
HPLC methods using C18 columns (ACN:H₂O 85:15) resolve silane from oligomeric impurities with RSD <0.5%.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: Produces silanols and propanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted phenoxy derivatives.
Scientific Research Applications
(2-Methylphenoxy)(tripropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (2-Methylphenoxy)(tripropyl)silane involves the formation of stable Si-O bonds with various substrates. The phenoxy group provides a reactive site for further chemical modifications, while the propyl groups enhance the compound’s hydrophobicity and compatibility with organic matrices. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds and improved material properties .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (2-Methylphenoxy)(tripropyl)silane with key silane derivatives, highlighting substituents, reactivity, and applications:
Q & A
Q. How can experimental design optimize the synthesis and application of (2-methylphenoxy)(tripropyl)silane in surface modification studies?
Methodological Answer: A factorial design approach (e.g., 2³ or response surface methodology) is recommended to systematically evaluate critical variables such as silane concentration, hydrolysis time, and precursor ratios. For example, in hybrid silane films, silane concentration and ratio were identified as dominant factors influencing film formation and wettability (R² = 0.87) . Statistical validation via coefficients of determination (>80%) ensures model reliability. Researchers should prioritize variables with the strongest effects (e.g., concentration) and use surface characterization techniques like contact angle measurements to validate outcomes .
Q. What methodologies are effective for analyzing the compatibility of this compound with polymer matrices in composite materials?
Methodological Answer: Compatibility can be assessed by measuring chemically bound rubber content, Payne effect reduction, and tensile properties in silica-filled composites. For instance, silane coupling agents like TESPT and NXT improve interfacial adhesion by forming covalent bonds between silica and polymers. Equivalent alkoxy group matching (e.g., ethoxy vs. methoxy) is critical for performance parity. Techniques such as rheometry (Mooney viscosity), dynamic mechanical analysis (tan δ), and tensile testing are essential for benchmarking against reference silanes .
Q. How do reaction parameters influence the modification of polyvinyl alcohol (PVA) fibers using silane coupling agents?
Methodological Answer: Key parameters include silane concentration, reaction time, and hydrolysis pH. For example, increasing silane content enhances tensile strength and water resistance in starch-PVA composites. Controlled hydrolysis at acidic pH (e.g., acetic acid) ensures optimal silanol formation for covalent bonding. FTIR spectroscopy and SEM imaging can confirm silane grafting efficacy and fiber-matrix interaction .
Advanced Research Questions
Q. How can statistical modeling resolve contradictions in silane performance data across different material systems?
Methodological Answer: Multivariate analysis (e.g., ANOVA, principal component analysis) helps identify confounding variables. For example, discrepancies in silane efficacy (e.g., VTES vs. TESPT in natural rubber) may arise from differences in alkoxy reactivity or hydrolysis kinetics. Researchers should isolate variables such as silane functionality (e.g., thiol vs. epoxy groups) and cross-correlate with material properties (e.g., tan δ, bound rubber content) to reconcile data inconsistencies .
Q. What advanced characterization techniques are critical for probing the interfacial chemistry of this compound in hybrid films?
Methodological Answer: Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are indispensable. EIS quantifies corrosion resistance by measuring charge transfer resistance, while XPS identifies siloxane (Si-O-Si) bonding and residual hydroxyl groups. For hybrid APTES/GPTMS films, a 2:1 silane ratio and 2% concentration maximized hydrophobicity (contact angle: 109.7°) and corrosion protection, validated via Tafel extrapolation .
Q. How do multi-variable interactions in silane-grafted composites affect mechanical and thermal properties?
Methodological Answer: A 2³ factorial design can optimize parameters like silane content, filler loading, and toughener concentration. In wood-plastic composites (WPCs), silane (8 phr), wood flour (35 phr), and talc (20 phr) synergistically improved impact strength, while exceeding 10 phr UHMWPE caused agglomeration and reduced flexural properties. Differential scanning calorimetry (DSC) and heat distortion temperature (HDT) analysis are critical for assessing thermal stability .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
